molecular formula C16H22N6O3 B2640862 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 922480-78-2

1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2640862
CAS No.: 922480-78-2
M. Wt: 346.391
InChI Key: RZAQCFSCXWFVHB-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, such as metal-based catalysts, and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce production time . Additionally, solid acid catalysts, such as sulfonate resin, have been employed to facilitate the synthesis under microwave conditions, resulting in higher yields and improved production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the purine and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the purine or triazine rings .

Scientific Research Applications

1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .

Properties

IUPAC Name

1-(3-hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-5-7-20-14(24)12-13(19(4)16(20)25)17-15-21(8-6-9-23)18-10(2)11(3)22(12)15/h5,11,23H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQCFSCXWFVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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